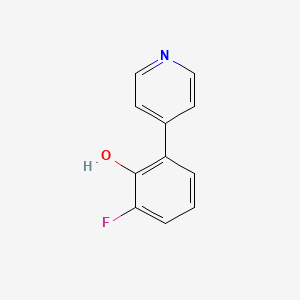![molecular formula C16H8N2O4 B15090760 2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 1052137-51-5](/img/structure/B15090760.png)
2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dicyano-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound with the molecular formula C16H8N2O4. It is characterized by the presence of two cyano groups and two carboxylic acid groups attached to a biphenyl backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dicyano-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of biphenyl derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano groups can yield amine derivatives.
Substitution: The biphenyl backbone allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products:
- Oxidized derivatives
- Amine derivatives
- Halogenated biphenyl compounds
Wissenschaftliche Forschungsanwendungen
2,2’-Dicyano-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 2,2’-Dicyano-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive cyano and carboxylic acid groups. These functional groups can interact with molecular targets, leading to the formation of new chemical bonds and the generation of reactive intermediates. The pathways involved in these reactions are influenced by the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- 1,1’-Biphenyl-2,2’-dicarboxylic acid
- 4,4’-Dicyano-1,1’-biphenyl
Uniqueness: 2,2’-Dicyano-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the simultaneous presence of both cyano and carboxylic acid groups on the biphenyl backbone. This dual functionality allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
1052137-51-5 |
|---|---|
Molekularformel |
C16H8N2O4 |
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
4-(4-carboxy-2-cyanophenyl)-3-cyanobenzoic acid |
InChI |
InChI=1S/C16H8N2O4/c17-7-11-5-9(15(19)20)1-3-13(11)14-4-2-10(16(21)22)6-12(14)8-18/h1-6H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
LYTLEAAZOOAVMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)C2=C(C=C(C=C2)C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


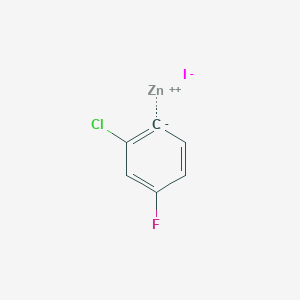
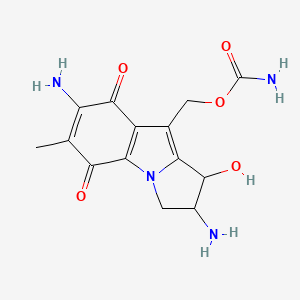
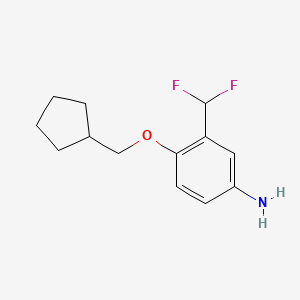
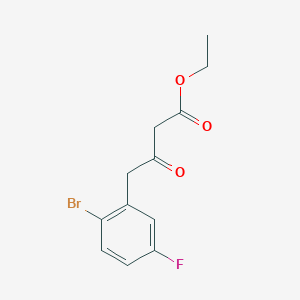
![1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine](/img/structure/B15090710.png)
![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)
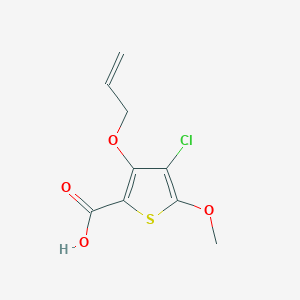
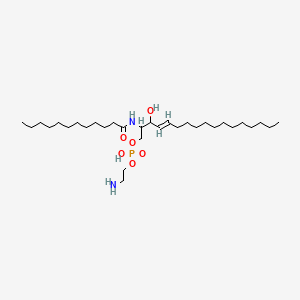
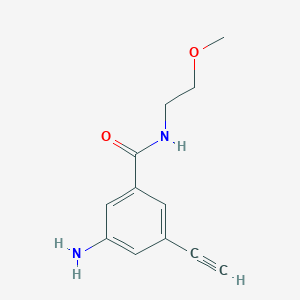
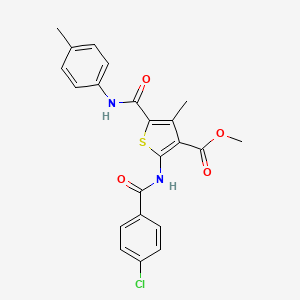
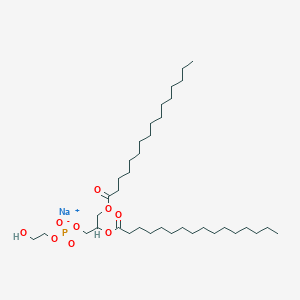

![3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-](/img/structure/B15090778.png)
